molecular formula C26H21F3N2O6S B12856226 Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-

Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-

Cat. No.: B12856226
M. Wt: 546.5 g/mol
InChI Key: XNAWXFHJMUGSMC-UHFFFAOYSA-N
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Description

The compound Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- features a thiazole core substituted with a 6-methoxy-3-pyridinyl group at position 4 and a 4-(trifluoromethoxy)phenyl group at position 3. A methoxy linker connects this thiazole moiety to a 2-methylphenoxy-acetic acid scaffold.

Properties

Molecular Formula

C26H21F3N2O6S

Molecular Weight

546.5 g/mol

IUPAC Name

2-[4-[[4-(6-methoxypyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid

InChI

InChI=1S/C26H21F3N2O6S/c1-15-11-19(8-9-20(15)36-14-23(32)33)35-13-22-31-24(17-5-10-21(34-2)30-12-17)25(38-22)16-3-6-18(7-4-16)37-26(27,28)29/h3-12H,13-14H2,1-2H3,(H,32,33)

InChI Key

XNAWXFHJMUGSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C4=CN=C(C=C4)OC)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and trifluoromethoxyphenyl groups. The final step involves the esterification of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the thiazole ring or the pyridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Medicinal chemistry explores this compound for developing new pharmaceuticals. Its structural features are investigated for potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical intermediates. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Thiazole-Based Acetic Acid Derivatives

Thiazole rings are common in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding. Key analogs include:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
{4-[(6-Ethoxycarbonyl)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-yl]acetic acid Ethoxycarbonyl, ethoxyphenyl, methyl groups on thiazolo-pyrimidine core Not explicitly stated, but structural similarity suggests potential kinase inhibition .
[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Methoxyphenyl, methyl groups on thiazole Supplier data indicates use in medicinal chemistry intermediates .
Target Compound Trifluoromethoxy, methoxypyridinyl, methylphenoxy-acetic acid Inferred: Enhanced metabolic stability and possible kinase/GPCR targeting .

Key Findings :

  • The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5–4.0, estimated) compared to ethoxy/methoxy analogs (logP ~2.5–3.0) .

Pyridine/Pyrimidine-Linked Acetic Acid Derivatives

Pyridine and pyrimidine rings contribute to π-π stacking interactions in drug-receptor binding. Notable examples:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Difluorophenyl, pyrazine-carboxamide, hydroxy-acetyl groups Anticancer activity (in vitro IC₅₀: 0.1–1 μM for kinase targets) .
{[2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]thio}acetic acid Trifluoromethyl, pyrazolo-pyridine core Supplier data suggests use in oncology research .

Key Findings :

  • Fluorinated aromatic systems (e.g., trifluoromethyl in ) improve blood-brain barrier penetration compared to non-fluorinated analogs .
  • The target compound’s 6-methoxy-3-pyridinyl group may enhance solubility relative to pyrazine derivatives (e.g., ) due to polar methoxy interactions .

Fluorinated Phenyl Acetate Derivatives

Fluorine atoms and trifluoromethoxy groups are critical for optimizing pharmacokinetics:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
Fluorine-substituted phenyl acetate derivatives (5a-l) Varied fluorinated aryl groups, ester linkages Hypnotic activity (ED₅₀: 10–50 mg/kg in rodent models) .
2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid Methylsulfanyl, methyl-thiazole Supplier data highlights antimicrobial applications .

Key Findings :

  • Trifluoromethoxy groups (as in the target compound) exhibit longer metabolic half-lives (t₁/₂ >6 h) than non-fluorinated esters (t₁/₂ ~2–4 h) .
  • Hypnotic activity in fluorinated phenyl acetates () correlates with electron-withdrawing substituents, a feature shared with the target compound .

Biological Activity

Acetic acid, specifically the compound 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- , is a complex organic molecule that belongs to the class of carboxylic acids. This compound exhibits a variety of biological activities due to its unique structural features, which include methoxy, thiazole, and phenoxy groups. These functionalities suggest potential applications in medicinal chemistry and other therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C26H21F3N2O6S
  • Molecular Weight : 546.5 g/mol
  • Functional Groups : Methoxy, thiazole, phenoxy

The presence of these groups enhances the compound's interaction with biological systems, potentially leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of acetic acid, including this compound, often exhibit antimicrobial activity . The structural components may enhance the ability to inhibit pathogens. For instance, compounds similar to this have been shown to be effective against a range of bacteria and fungi, including multidrug-resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of acetic acid derivatives are noteworthy. Studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Anticancer Potential

The compound has been investigated for its anticancer properties . Research on Mannich bases, a related class of compounds, shows significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. Some derivatives demonstrated cytotoxicity that was 2.5 to 5.2 times higher than standard chemotherapeutic agents like 5-fluorouracil . This suggests that variations in structure can lead to enhanced anticancer activity.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of various acetic acid derivatives against common bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentrations (MICs) were determined, indicating strong antimicrobial potential.
  • Anti-inflammatory Mechanism :
    • In vitro studies demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
    • Findings : This suggests a potential mechanism for its anti-inflammatory effects.
  • Cytotoxicity Evaluation :
    • A series of experiments assessed the cytotoxic effects of the compound on various human cancer cell lines.
    • Results : The compound exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating robust anticancer activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli,
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AnticancerCytotoxic to HeLa, HepG2, A549 cells

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